molecular formula C19H22N2O3 B368403 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 912896-08-3

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No.: B368403
CAS No.: 912896-08-3
M. Wt: 326.4g/mol
InChI Key: MWQIQCNXCCGMGV-UHFFFAOYSA-N
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Description

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a methoxyphenoxyethyl group, and a propanol moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core:

    Attachment of the Methoxyphenoxyethyl Group:

    Introduction of the Propanol Moiety:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the methoxyphenoxyethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-one or 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propanoic acid.

    Reduction: Formation of reduced derivatives of the benzimidazole ring or the methoxyphenoxyethyl group.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the methoxyphenoxyethyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
  • 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
  • 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Comparison: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is unique due to the specific positioning of the methoxy group on the phenoxyethyl moiety, which can influence its binding affinity and selectivity for molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-18(22)19-20-16-9-4-5-10-17(16)21(19)11-12-24-15-8-6-7-14(13-15)23-2/h4-10,13,18,22H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQIQCNXCCGMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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